REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[C:3](C)[CH3:4].C/C=C\C>Cl[Ru](=C1N(C2C(C)=CC(C)=CC=2C)CCN1C1C(C)=CC(C)=CC=1C)(Cl)(=CC1C=CC=CC=1)[P](C1CCCCC1)(C1CCCCC1)C1CCCCC1.C(Cl)Cl>[CH2:1]([NH:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[CH:3][CH3:4] |^1:47|
|
Name
|
prenylglycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
(2S)-Methyl 2-N-acetylamino-5-methylhex-4-enoate
|
Quantity
|
16.2 mg
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
3.5 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ru]([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)(=CC4=CC=CC=C4)(Cl)=C5N(C6=C(C)C=C(C)C=C6C)CCN5C7=C(C)C=C(C)C=C7C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2, light petroleum:DCM:EtOAc:MeOH, 1:2:1:0.2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |